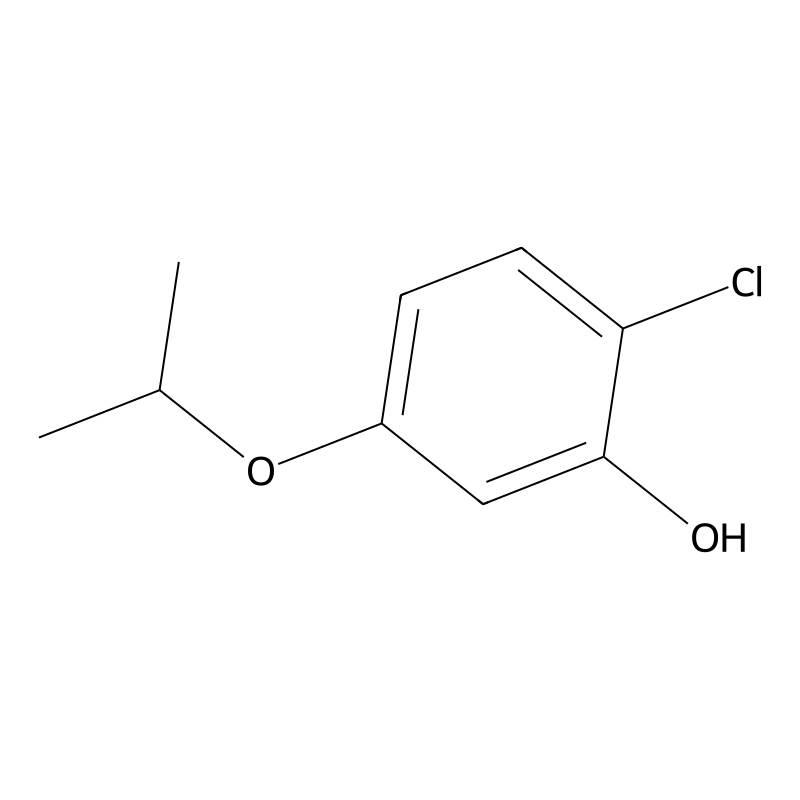

2-CHLORO-5-(PROPAN-2-YLOXY)PHENOL

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

2-Chloro-5-(propan-2-yloxy)phenol is an organic compound with the molecular formula . It is classified as a chlorinated phenol derivative, characterized by a chlorine atom at the second position and a propan-2-yloxy group at the fifth position of the phenolic ring. The compound exhibits notable chemical properties due to the presence of both the chlorine substituent and the ether functional group, which influence its reactivity and biological activity.

- Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

- Reduction: The chlorine atom can be reduced to yield the corresponding hydroxy derivative.

- Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles, such as amines or thiols, under appropriate reaction conditions.

Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The substitution reactions often utilize nucleophiles in solvents like dimethylformamide.

Research has indicated that 2-Chloro-5-(propan-2-yloxy)phenol exhibits significant biological activity. It has been studied for its potential antimicrobial and antifungal properties, making it a candidate for use in pharmaceuticals. The mechanism of action typically involves disruption of microbial cell membranes or interference with enzymatic processes essential for microbial growth.

The synthesis of 2-Chloro-5-(propan-2-yloxy)phenol can be achieved through various methods:

- Nucleophilic Substitution Reaction: This method involves reacting 3-chlorophenol with propan-2-ol in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution where the hydroxyl group is replaced by the propan-2-yloxy group.Reaction scheme:

- Industrial Production: In industrial settings, continuous flow reactors may be utilized to optimize yields and efficiency during production, employing techniques such as distillation or chromatography for purification.

The compound finds applications in various fields:

- Pharmaceuticals: It is explored as a potential antimicrobial agent.

- Agrochemicals: Its properties make it suitable for use in formulations targeting pests and diseases.

- Chemical Intermediates: It serves as an intermediate in synthesizing more complex organic molecules.

Studies on 2-Chloro-5-(propan-2-yloxy)phenol have focused on its interactions with biological systems, particularly its antimicrobial effects. Research indicates that it may disrupt cellular processes in microorganisms, leading to cell death. Further studies are needed to elucidate specific molecular targets and pathways involved in its biological activity.

Several compounds share structural similarities with 2-Chloro-5-(propan-2-yloxy)phenol. Notable examples include:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Chloro-4-methylphenol | Chlorine at position 3, methyl at 4 | Exhibits different solubility and stability |

| 3-Chloro-5-methylphenol | Chlorine at position 3, methyl at 5 | Varies in biological activity compared to target |

| 4-Chloro-3-propoxyphenol | Chlorine at position 4, propoxy group | Different reactivity due to ether linkage |

The uniqueness of 2-Chloro-5-(propan-2-yloxy)phenol lies in its specific combination of substituents which influence its chemical reactivity and biological profile, distinguishing it from other chlorinated phenols.